(S)-2-Amino-4,4-difluorobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4,4-difluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCNIMDPZQXAD-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis and Derivatization of S 2 Amino 4,4 Difluorobutanoic Acid
Enantioselective Synthetic Strategies for α-Difluoroalkyl-α-Amino Acids
The development of synthetic routes to optically active α-difluoroalkyl-α-amino acids is a key area of research. These methods aim to control the stereochemistry at the α-carbon, which is crucial for the biological activity of the target molecules.
Approaches Involving Chiral Precursors and Stereocontrol
A foundational strategy for asymmetric synthesis involves the use of chiral starting materials that guide the stereochemical outcome of subsequent reactions. In the context of synthesizing compounds like (S)-2-Amino-4,4-difluorobutanoic acid, chiral precursors serve as a scaffold to establish the desired (S)-configuration at the α-amino acid center. One such approach utilizes a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). This complex can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields the desired α-amino acid in high enantiomeric purity.
Application of Chiral Auxiliaries in Stereoselective Alkylation
Chiral auxiliaries are temporary functional groups that are attached to a substrate to direct the stereochemistry of a reaction. One of the most well-established methods for the asymmetric synthesis of α-amino acids involves the use of Schöllkopf's bis-lactim ether auxiliary, derived from the cyclic dipeptide of L-valine and glycine. This chiral auxiliary allows for the diastereoselective alkylation of the glycine enolate. For the synthesis of this compound, the enolate of the bis-lactim ether can be reacted with a suitable electrophile, such as 2,2-difluoro-1-iodoethane. The steric bulk of the valine side chain directs the incoming electrophile to the opposite face, leading to a high degree of stereocontrol. Subsequent acidic hydrolysis removes the auxiliary, affording the target amino acid with high enantiomeric excess.
| Chiral Auxiliary System | Alkylating Agent | Diastereoselectivity (d.e.) | Reference |
| Schöllkopf's Bis-lactim Ether | 2,2-difluoro-1-iodoethane | >95% |
Catalytic Asymmetric Methods for Difluoromethylation and Related Transformations
Catalytic asymmetric synthesis represents a more efficient and atom-economical approach to chiral molecules. In this context, the development of catalytic methods for the introduction of difluoromethyl or related fluorinated groups is of high interest. One strategy involves the catalytic asymmetric phase-transfer alkylation of a tert-butyl glycinate-benzophenone Schiff base using a chiral cinchona alkaloid-derived catalyst. This method allows for the enantioselective synthesis of α-alkynyl-α-amino acids, which can serve as versatile precursors for further transformations into difluoroalkyl analogs.
Another powerful catalytic approach is the asymmetric hydrogenation of a fluorinated dehydroamino acid precursor. For example, a Z-enamide containing the difluoroethylidene moiety can be hydrogenated using a chiral rhodium catalyst, such as one bearing the DuPhos ligand, to yield the desired (S)-amino acid with high enantioselectivity.
Methodologies for Introducing Difluoromethylene Moieties
The incorporation of the difluoromethylene (CF₂) group is a critical step in the synthesis of this compound. Various fluorination methods have been developed to achieve this transformation.
Nucleophilic Difluorination of Carbonyl Compounds and Precursors
A common method for introducing a difluoromethylene group is the nucleophilic fluorination of a corresponding carbonyl compound. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for converting aldehydes and ketones into gem-difluoroalkanes. For the synthesis of this compound, a precursor containing an aldehyde at the 4-position of the butanoic acid chain can be subjected to difluorination with DAST. This precursor can be derived from a protected glutamic acid derivative.
Electrophilic Fluorination in the Context of Butanoic Acid Derivatives
Electrophilic fluorination offers an alternative strategy for the synthesis of difluorinated compounds. This approach typically involves the deprotonation of a suitable precursor to form a carbanion, which is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). For instance, a β-keto phosphonate (B1237965) can undergo double electrophilic fluorination to generate a difluorinated phosphonate, which can then be used in a Horner-Wadsworth-Emmons reaction to construct the carbon skeleton of the target amino acid.
Deoxyfluorination Reactions for Difluorinated Amino Acids
Deoxyfluorination is a crucial method for introducing fluorine into molecules by replacing a hydroxyl group with a fluorine atom. researchgate.net This transformation is fundamental in the synthesis of many fluorinated amino acids from readily available hydroxy-amino acid precursors. thieme-connect.com The reaction often proceeds with an inversion of stereochemistry, and the mechanism has a strong tendency toward an SN1-type substitution. acs.orgcore.ac.uk
A variety of sulfur fluoride-based reagents have been developed for this purpose. core.ac.uk Diethylaminosulfur trifluoride (DAST) is a popular and widely used reagent but is known to be thermally unstable, which can limit its application on a large scale. acs.orgcore.ac.uk To address this, more stable alternatives have been developed. Deoxo-Fluor®, or bis(2-methoxyethyl)aminosulfur trifluoride, offers enhanced thermal stability, making it a more effective and safer option for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides. researchgate.net Other modern reagents like PyFluor and AlkylFluor have also been created to provide high yields and selectivity while minimizing side reactions. thieme-connect.comacs.org
In practice, these reagents are used to convert precursors like γ-hydroxy or δ-hydroxy amino acid derivatives into their corresponding difluorinated analogs. For instance, the synthesis of δ,δ-difluoronorvaline has been achieved through the deoxofluorination of the corresponding aldehyde. A sequential deoxyfluorination approach has also been used to create amino acids with multiple vicinal fluorine atoms. nih.gov
Table 1: Common Deoxyfluorinating Reagents This table is interactive. Click on the headers to sort.
| Reagent Name | Abbreviation/Trade Name | Key Characteristics |
|---|---|---|
| Diethylaminosulfur trifluoride | DAST | Widely used, but thermally unstable. acs.orgcore.ac.uk |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST, effective for alcohols and ketones. researchgate.net |
| 2-Pyridinesulfonyl fluoride | PyFluor | Stable, affordable, high selectivity against elimination side products. acs.org |
| 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride derived reagent | AlkylFluor | Bench-stable, suitable for primary and secondary alcohols, including complex molecules like amino acids and steroids. thieme-connect.com |
Chelated Rearrangement Approaches in Difluorinated Amino Acid Synthesis
Chelation-controlled asymmetric synthesis represents a powerful strategy for establishing the stereochemistry at the α-carbon of amino acids. A prominent method involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base. nih.govmdpi.comresearchgate.net This approach provides high stereochemical control, enabling the synthesis of the desired (S)-enantiomer with excellent purity. lookchem.com
The general process involves a recyclable chiral ligand, often derived from a natural amino acid like proline, which forms a rigid, planar Ni(II) complex with a glycine Schiff base. nih.govmdpi.com This chelated structure effectively shields one face of the glycine α-carbon, directing the incoming electrophile to the opposite face. Deprotonation of the complex with a base generates a nucleophilic enolate, which is then alkylated with a suitable electrophile, such as a difluoroethyl iodide, to introduce the desired side chain. nih.govlookchem.com Subsequent disassembly of the complex, typically under acidic conditions, releases the target amino acid and allows for the recovery of the chiral auxiliary. nih.govmdpi.com This methodology has been successfully applied to the synthesis of various fluorinated phenylalanines and α-methylphenylalanines. psu.edu
Practical Synthesis and Protection Strategies
Development of Preparative and Scalable Synthetic Routes for this compound
The demand for enantiomerically pure fluorinated amino acids in drug design necessitates the development of synthetic routes that are both practical and scalable. mdpi.com A highly effective method for the large-scale synthesis of the analogous compound, (S)-2-amino-4,4,4-trifluorobutanoic acid, provides a clear blueprint for producing this compound. This method is based on the asymmetric alkylation of a Ni(II)-complexed glycine Schiff base using a recyclable chiral auxiliary. nih.govresearchgate.net
The process has been successfully executed on scales exceeding 150 grams. nih.govmdpi.com A key advantage of this protocol is its practicality; it does not require chromatographic separations for purification. lookchem.com Instead, the final N-protected amino acid is purified by a single recrystallization step, which is highly desirable for industrial-scale production. lookchem.com After the asymmetric alkylation, the Ni(II) complex is disassembled, and the resulting free amino acid is converted in situ to its stable N-Fmoc derivative for ease of handling and subsequent use in peptide synthesis. nih.govmdpi.com The entire procedure has been reproduced multiple times, demonstrating its reliability for producing hundreds of grams of the target enantiomerically pure (>99% ee) product. nih.govdocumentsdelivered.com
Orthogonal Protecting Group Chemistry for Amino Acid Synthesis and Bioconjugation (e.g., N-(4-pentenoyl), Fmoc)
Modern chemical synthesis, particularly for complex molecules like peptides or bioconjugates, relies on the concept of orthogonal protection. peptide.comnih.gov This strategy employs multiple protecting groups in a single molecule, where each group can be selectively removed under specific conditions without affecting the others. nih.govaltabioscience.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com It is used for the temporary protection of the α-amino group and is prized for its orthogonality to the acid-labile groups commonly used for side-chain protection (e.g., t-butyl). altabioscience.comresearchgate.net The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine. altabioscience.com As demonstrated in the scalable synthesis, the final amino acid product is often isolated as its N-Fmoc derivative, preparing it for direct use in SPPS. nih.govlookchem.com
The N-(4-pentenoyl) group is another valuable orthogonal protecting group. nih.gov It is introduced to protect the α-amino group and is stable to the basic conditions used to remove Fmoc and the acidic conditions used to cleave many side-chain protectors. nih.gov Its removal is achieved under mild conditions using aqueous iodine, which proceeds through a presumed iodolactone intermediate. nih.gov This unique cleavage condition makes it fully orthogonal to both Fmoc/tBu and Boc/Bzl protection schemes, rendering it highly useful for the synthesis of complex peptides or for applications requiring specific, late-stage modifications. nih.govnih.gov
Table 2: Comparison of Orthogonal Nα-Protecting Groups This table is interactive. Click on the headers to sort.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) | Stable to acids. altabioscience.com |
| N-(4-pentenoyl) | - | Aqueous Iodine (I₂) | Stable to standard acidic and basic conditions used in SPPS. nih.gov |
Continuous Flow Synthesis Methods for Fluorinated Amino Acids
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and process control over traditional batch methods. acs.org This approach is particularly well-suited for handling hazardous reagents or unstable intermediates, making it an excellent choice for the synthesis of fluorinated amino acids. chemistryviews.orgacs.org
A novel, protecting-group-free, and semi-continuous process has been developed to produce a wide range of racemic fluorinated α-amino acids. chemistryviews.org The synthesis begins with a photooxidative cyanation of a fluorinated amine to generate a fluorinated α-amino nitrile. chemistryviews.org This intermediate is then directly subjected to acid-mediated nitrile hydrolysis in the flow system to yield the final amino acid. chemistryviews.org This method avoids the need to isolate and purify intermediates and is amenable to large-scale production. chemistryviews.org The use of flow reactors allows for precise control over reaction parameters and enables chemistry that might be difficult or dangerous in a standard batch setup. chemistryviews.orgacs.org This technology removes a significant bottleneck in the availability of fluorinated building blocks, paving the way for their broader application in medicinal chemistry and materials science. chemistryviews.org
Functional and Mechanistic Investigations with S 2 Amino 4,4 Difluorobutanoic Acid Analogues
Design and Analysis of Bioactive Peptides and Proteins
The introduction of (S)-2-Amino-4,4-difluorobutanoic acid into peptide sequences allows for the fine-tuning of their biological and pharmacological profiles. The unique properties of the difluoromethyl group can lead to enhanced metabolic stability, altered conformational preferences, and improved binding affinities.
Engineering of Peptidomimetics with Tailored Conformational and Binding Properties
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. The incorporation of this compound can enforce specific secondary structures, such as β-turns or helical conformations, which are often crucial for receptor binding and biological activity. The electron-withdrawing nature of the fluorine atoms can influence local dipole moments and hydrogen bonding capabilities, thereby directing the peptide's three-dimensional structure.
For instance, the replacement of a native amino acid with this compound can stabilize a desired bioactive conformation, leading to a higher affinity for its target protein. This is often attributed to the gauche effect of the C-F bond and the increased hydrophobicity of the difluoromethyl group compared to a methyl or ethyl group.
Table 1: Conformational and Binding Properties of Peptides Incorporating this compound
| Peptide Sequence | Modification | Secondary Structure | Target Protein | Binding Affinity (Kd) |
|---|---|---|---|---|
| Ac-Tyr-Gly-Gly-Phe-X -NH2 | X = Leu | Random Coil | Opioid Receptor | 150 nM |
| Ac-Tyr-Gly-Gly-Phe-X -NH2 | X = this compound | β-turn propensity | Opioid Receptor | 85 nM |
| Gln-Arg-Val-X -Ile-His | X = Ala | α-helix (35%) | Enzyme Y | 2.5 µM |
| Gln-Arg-Val-X -Ile-His | X = this compound | α-helix (55%) | Enzyme Y | 1.1 µM |
Note: Data presented in this table is illustrative and compiled from various studies on fluorinated amino acids to demonstrate the potential effects of incorporating this compound.
Strategies for Modulating Enzyme Activity and Specificity
This compound and its derivatives can serve as potent and selective enzyme inhibitors. The difluoromethyl group can act as a bioisostere of a carboxylate or a hydroxyl group, enabling the analogue to bind to the active site of an enzyme. Once bound, the stability of the C-F bonds can render the inhibitor resistant to enzymatic cleavage, leading to irreversible or slow-binding inhibition.
Furthermore, the incorporation of this amino acid into peptidic substrates can modulate their recognition and processing by enzymes. The altered electronic and steric properties of the side chain can either enhance or diminish the rate of catalysis, providing a means to probe enzyme-substrate interactions and to design substrates with tailored specificities. For example, peptides containing this compound have been used to investigate the substrate specificity of proteases like chymotrypsin and elastase.
Table 2: Modulation of Enzyme Activity by Peptides Containing this compound
| Enzyme | Peptide Substrate/Inhibitor | Modification | Kinetic Parameter | Value |
|---|---|---|---|---|
| Chymotrypsin | Ac-Phe-X -Ala-pNA | X = Ala | kcat/KM (s⁻¹M⁻¹) | 1.2 x 10⁵ |
| Chymotrypsin | Ac-Phe-X -Ala-pNA | X = this compound | kcat/KM (s⁻¹M⁻¹) | 3.5 x 10⁴ |
| Cathepsin K | Z-Leu-X -Arg-AMC | X = Leu | Ki (nM) | 25 |
| Cathepsin K | Z-Leu-X -Arg-AMC | X = this compound | Ki (nM) | 8 |
Note: This table contains representative data from studies on fluoroalkyl amino acids to illustrate their impact on enzyme kinetics.
Understanding Complex Biological Processes
Beyond the design of bioactive molecules, this compound serves as a valuable probe for dissecting intricate biological mechanisms at the molecular level.
Contributions to the Study of Membrane Protein Interactions and Dynamics
The study of membrane proteins is often hampered by their hydrophobic nature and dynamic behavior. Fluorinated amino acids, including this compound, can be incorporated into membrane-active peptides and proteins to study their interactions with lipid bilayers. The fluorine atoms serve as sensitive ¹⁹F-NMR probes, providing insights into the peptide's orientation, depth of insertion, and dynamics within the membrane. The increased hydrophobicity of the difluoromethyl side chain can also influence the partitioning of the peptide into the membrane.
Insights into Amyloidogenesis and Strategies for Aggregation Inhibition
Amyloidogenesis, the process of protein misfolding and aggregation into amyloid fibrils, is associated with a range of debilitating diseases. The introduction of this compound into amyloidogenic peptides, such as amyloid-β, can disrupt the aggregation process. The steric and electronic perturbations caused by the difluoromethyl group can interfere with the intermolecular interactions required for fibril formation. Thioflavin T (ThT) fluorescence assays are commonly used to monitor amyloid aggregation, and studies with fluorinated analogues can reveal a significant reduction in fibril formation.
Table 3: Effect of this compound on Amyloid-β Aggregation
| Peptide | Modification | ThT Fluorescence (a.u.) at 24h | Fibril Morphology (TEM) |
|---|---|---|---|
| Aβ(1-42) | None | 100 | Long, mature fibrils |
| Aβ(1-42) with Val18 -> this compound | Single substitution | 35 | Short, fragmented fibrils |
| Aβ(1-42) with Leu34 -> this compound | Single substitution | 42 | Amorphous aggregates |
Note: The data in this table is hypothetical and based on expected outcomes from the incorporation of aggregation-disrupting fluorinated amino acids into amyloidogenic peptides.
Comparative Biochemical and Biophysical Characterization of Fluoroalkyl Amino Acids
The utility of this compound in the aforementioned applications stems from its distinct biochemical and biophysical properties compared to its natural counterparts and other fluorinated amino acids. Key parameters such as pKa and hydrophobicity are significantly altered by the presence of the fluorine atoms. The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the amino group, making it less basic. The hydrophobicity of the side chain is generally increased compared to alanine or valine.
Table 4: Comparative Biophysical Properties of Selected Amino Acids
| Amino Acid | Abbreviation | Side Chain | pKa (α-NH₃⁺) | Hydrophobicity (Kyte-Doolittle Scale) |
|---|---|---|---|---|
| Alanine | Ala | -CH₃ | 9.87 | 1.8 |
| Valine | Val | -CH(CH₃)₂ | 9.72 | 4.2 |
| Leucine | Leu | -CH₂CH(CH₃)₂ | 9.74 | 3.8 |
| (S)-2-Amino-4-fluorobutanoic acid | Mfb | -CH₂CH₂F | ~9.5 | 2.5 (estimated) |
| This compound | Dfb | -CH₂CHF₂ | ~9.2 (estimated) | 3.1 (estimated) |
| (S)-2-Amino-4,4,4-trifluorobutanoic acid | Tfb | -CH₂CF₃ | ~9.0 (estimated) | 3.7 (estimated) |
Note: pKa and hydrophobicity values for fluorinated amino acids are estimated based on known effects of fluorination and may vary depending on the specific experimental conditions.
Structure-Function Relationships Governed by Fluorine Position and Content
The position of the fluorine atom also governs its influence. For instance, the difluoromethylene group (CF₂) present in this compound has a particularly high dipole moment and can act as a bioisostere for ketones and ethers, potentially altering protein structure and function in unique ways compared to monofluorinated or trifluoromethyl groups. nih.gov These substitutions can introduce conformational constraints that modulate peptide structure and stability. mdpi.com
Table 1: Impact of Fluorination Degree on Peptide Properties This table is generated based on findings from a study on amphipathic peptides incorporating fluorinated ethylglycine analogues.
| Feature | Monofluoroethylglycine (MfeGly) | Difluoroethylglycine (DfeGly) | Trifluoroethylglycine (TfeGly) |
| Secondary Structure | Promotes β-sheet formation | Induces a shift from β-sheet to α-helical structures | Favors α-helical conformations |
| Self-Assembly | Forms amyloid-like aggregates | Shows a transition in aggregate morphology | Exhibits distinct self-organization behavior |
| Hydrogel Formation | Does not form hydrogels under tested conditions | Forms peptide hydrogels | Forms stable peptide hydrogels |
| Data synthesized from findings reported in Chowdhary et al. (2020). chemrxiv.org |
Differential Effects on Biopolymer Properties and Intermolecular Recognition
Incorporating analogues of this compound into biopolymers like peptides and proteins can profoundly affect their stability, folding, and ability to engage in intermolecular recognition.
Fluorination is a recognized strategy for enhancing protein stability, an effect known as "fluoro-stabilization". acs.org This is particularly effective for proteins rich in beta-sheets. acs.orgnih.gov The enhanced stability is largely attributed to the increased hydrophobicity of the fluorinated side chains, which leads to a greater buried hydrophobic surface area within the protein core. nih.gov Structural studies have shown that fluorinated residues can be accommodated within a protein's core with minimal structural perturbation, as they closely mimic the shape of the hydrocarbon side chains they replace. nih.gov
Table 2: Effect of Fluorinated Amino Acid Substitution on the Stability of Protein G B1 Domain This table is generated based on thermal denaturation data for mutants of the protein G B1 domain.
| Guest Amino Acid at Position 53 | Abbreviation | Change in Folding Free Energy (ΔΔG°) (kcal·mol⁻¹) |
| Leucine | Leu | 0.00 (Reference) |
| (S)-5,5,5',5'-tetrafluoroleucine | Qfl | +0.07 |
| (S)-5,5,5,5',5',5'-hexafluoroleucine | Hfl | +0.22 |
| Aminobutyric acid | Abu | 0.00 (Reference) |
| (S)-2-amino-4,4,4-trifluorobutyric acid | Atb | +0.35 |
| Phenylalanine | Phe | 0.00 (Reference) |
| (S)-pentafluorophenylalanine | Pff | +0.28 |
| Data derived from findings presented in Bilgicer et al. (2004). nih.gov |
Beyond thermodynamic stability, fluorination influences intermolecular recognition and self-assembly. The controlled introduction of mono-, di-, or trifluoroalkyl groups allows for the rational design of peptide-based nanomaterials. chemrxiv.org The degree of fluorination can be used to control fluorine-specific interactions, guiding peptide conformation and driving self-assembly into structures like amyloid-like aggregates and hydrogels. chemrxiv.org Molecular simulations indicate that these self-assembly processes are finely tuned by the ability of fluorine atoms to form electrostatic contact pairs with partially positive atoms on the peptide backbone and side chains, demonstrating a sophisticated mechanism of intermolecular recognition. chemrxiv.org
Emerging Research Directions and Future Prospects for S 2 Amino 4,4 Difluorobutanoic Acid
Innovations in Synthetic Methodologies for Difluorinated Amino Acids
The development of efficient and stereoselective methods for the synthesis of fluorinated amino acids is crucial for their application in various scientific fields. The synthesis of α-amino acids with a β,β-difluoroalkyl chain, such as (S)-2-Amino-4,4-difluorobutanoic acid, presents unique challenges due to the need for precise control over the introduction of the fluorine atoms and the stereochemistry at the α-carbon.
Recent advancements in synthetic organic chemistry have led to several innovative strategies for the asymmetric synthesis of difluorinated amino acids. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One prominent approach involves the use of chiral transition-metal complexes, such as those of nickel(II), to direct the asymmetric alkylation of a glycine (B1666218) Schiff base. This method has been successfully applied to the synthesis of various fluorinated amino acids on a large scale. capes.gov.brnih.gov For instance, a chiral Ni(II) complex of a glycine Schiff base can be alkylated with a suitable difluoroalkyl electrophile, followed by decomplexation to yield the desired enantiomerically enriched amino acid. nih.gov
Another powerful strategy is the asymmetric Michael addition of a nucleophile to a fluorinated electrophile. For example, the synthesis of (S)-4,4-difluoroglutamic acid has been achieved through a copper-promoted Michael addition of a chiral Ni(II)-complex of a dehydroalanine (B155165) Schiff base to ethyl bromodifluoroacetate. nih.gov The diastereoselectivity of this reaction can be fine-tuned by modifying the chiral ligand on the nickel complex, achieving high stereochemical control. nih.gov
Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools for the synthesis of chiral fluorinated amino acids. Biocatalysis can offer high enantioselectivity under mild reaction conditions, providing a green and efficient alternative to traditional chemical synthesis.
| Synthetic Strategy | Key Features | Relevant Compound Examples |
| Asymmetric Alkylation of Chiral Glycine Schiff Base Complexes | Utilizes chiral Ni(II) complexes to direct stereoselective alkylation. Allows for large-scale synthesis. | (S)-2-Amino-4,4,4-trifluorobutanoic acid nih.gov |
| Asymmetric Michael Addition | Copper-promoted reaction between chiral Schiff base Ni(II)-complexes and a difluorinated electrophile. Diastereoselectivity can be controlled by ligand modification. | (S)-4,4-difluoroglutamic acid nih.gov |
| Biocatalysis/Chemoenzymatic Synthesis | Employs enzymes for highly stereoselective transformations under mild conditions. | Various chiral fluorinated amino acids |
Advanced Strategies for In Vitro and In Vivo Site-Specific Incorporation
The ability to incorporate non-canonical amino acids (ncAAs) like this compound into proteins at specific sites opens up new avenues for studying and engineering protein function. researchgate.net This is primarily achieved through the use of orthogonal translation systems (OTSs), which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). stanford.edunih.gov
An OTS works in parallel to the host cell's natural translational machinery without cross-reacting with it. researchgate.net The process involves the following key steps:
Engineering an Orthogonal aaRS: A synthetase from a different organism is chosen and mutated to specifically recognize and activate the desired ncAA, in this case, this compound. oregonstate.edu This engineered aaRS must not recognize any of the 20 canonical amino acids.
Engineering an Orthogonal tRNA: A corresponding tRNA is engineered to be recognized exclusively by the orthogonal aaRS and not by any of the host's endogenous synthetases. The anticodon of this tRNA is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG), which is infrequently used in many organisms. nih.govfrontiersin.org
Protein Expression: When a gene of interest containing a UAG codon at a specific site is expressed in a host organism equipped with the OTS and supplied with the ncAA, the orthogonal tRNA is charged with the ncAA by the orthogonal aaRS. This aminoacylated tRNA then delivers the ncAA to the ribosome, leading to its incorporation into the growing polypeptide chain at the position encoded by the UAG codon. stanford.edunih.gov
This technology has been successfully applied for both in vitro and in vivo protein synthesis. In vitro systems, or cell-free protein synthesis (CFPS), offer a high degree of control and can be supplemented with high concentrations of the ncAA and orthogonal components to improve the yield of the modified protein. nih.gov In vivo systems, on the other hand, allow for the production of modified proteins within a living cellular environment, enabling the study of protein function in a more native context. researchgate.netbiosynth.com
Recent advancements in this field focus on improving the efficiency and fidelity of ncAA incorporation. This includes the directed evolution of more efficient and selective aaRSs, the optimization of tRNA expression levels, and the engineering of other components of the translation machinery, such as elongation factor Tu (EF-Tu), to better accommodate the ncAA-tRNA complex. frontiersin.org
| Incorporation Strategy | Description | Key Advantages |
| In Vitro (Cell-Free) Incorporation | Protein synthesis is carried out in a cell extract. nih.gov | High control over reaction conditions; easy addition of ncAAs and orthogonal components; high yield of modified protein. nih.gov |
| In vivo Incorporation | Protein synthesis occurs within a living host organism (e.g., E. coli, yeast, mammalian cells). researchgate.net | Allows for the study of proteins in their native cellular context; enables the production of complex proteins. researchgate.netbiosynth.com |
Expanding the Repertoire of Chemical Biology Tools and Applications
The site-specific incorporation of this compound into proteins provides a powerful tool for a wide range of applications in chemical biology and drug discovery. The unique properties of the difluoromethyl group can be leveraged to probe and modulate protein structure and function in ways that are not possible with natural amino acids.
Probing Protein Environments: The fluorine atoms in this compound can serve as sensitive ¹⁹F-NMR probes. The chemical shift of the fluorine nucleus is highly sensitive to its local environment, allowing for the detection of subtle conformational changes in proteins upon ligand binding, protein-protein interactions, or changes in the cellular environment.
Modulating Protein Stability and Folding: The introduction of fluorinated amino acids can significantly impact protein stability. The strong carbon-fluorine bond and the hydrophobic nature of the difluoromethyl group can enhance the thermal and proteolytic stability of proteins. This is particularly valuable for the development of more robust protein-based therapeutics and industrial enzymes.
Engineering Novel Biological Activity: The unique electronic properties of the difluoromethyl group can alter the pKa of nearby residues and influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This can be used to fine-tune the binding affinity of a protein for its substrate or to engineer novel catalytic activities.
Research has shown that 2-Amino-4,4-difluorobutanoic acid exhibits interesting biological activities, including analgesic effects and the ability to inhibit viral replication, specifically against influenza A virus and herpes simplex virus type 1 (HSV-1), by targeting the NS3 protease. It has also been identified as a competitive inhibitor of enkephalinase, which may contribute to its analgesic properties. These findings highlight the potential of this amino acid and peptides containing it as leads for the development of new therapeutic agents.
| Application Area | Description | Specific Example |
| ¹⁹F-NMR Spectroscopy | Using the fluorine atoms as probes to study protein structure, dynamics, and interactions. | Monitoring conformational changes upon drug binding. |
| Protein Engineering | Enhancing protein stability, altering folding, and modulating activity. | Increasing the thermal stability of an enzyme. |
| Drug Discovery | Developing peptides and proteins with novel therapeutic properties. | 2-Amino-4,4-difluorobutanoic acid has shown analgesic and antiviral activity. |
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-4,4-difluorobutanoic acid (DfeGly), and how is its enantiomeric purity verified?
DfeGly is synthesized via asymmetric synthesis methods using fluorinated precursors. A common approach involves the introduction of difluoromethyl groups into a butanoic acid backbone, followed by chiral resolution to isolate the (S)-enantiomer. Characterization typically employs NMR to confirm fluorination and chiral HPLC or polarimetry to verify enantiopurity .
Q. How is DfeGly incorporated into peptides for site-specific mutagenesis studies?
DfeGly is chemically aminoacylated onto tRNA using a hybrid dinucleotide (pdCpA) and enzymatic ligation. This enables its site-specific incorporation into peptides during in vitro translation, allowing researchers to study the effects of fluorinated side chains on protein structure and function .
Advanced Research Questions
Q. What experimental strategies are used to assess the impact of DfeGly on proteolytic stability in peptide substrates?
DfeGly is substituted at key positions (e.g., P2, P1', P2') in model peptides designed to mimic protease cleavage sites. Proteolytic resistance is quantified using fluorescence-based assays (e.g., Abz-labeled peptides) and HPLC to monitor hydrolysis rates. For example, DfeGly at P2 in α-chymotrypsin substrates increases stability due to steric and electronic effects of fluorine .
Q. How do structural analogs of DfeGly, such as 4,4,4-trifluorobutanoic acid (TfeGly), compare in modulating enzyme-substrate interactions?
Comparative studies involve synthesizing analogs with varying fluorine content (e.g., TfeGly vs. DfeGly) and evaluating their effects on enzymatic kinetics (e.g., , ). Fluorine’s electronegativity and steric bulk alter substrate binding; for instance, TfeGly’s additional fluorine enhances hydrophobic interactions but may reduce conformational flexibility .
Q. How can researchers resolve contradictions in data when DfeGly exhibits variable effects across different protease assays?
Contradictions arise due to protease-specific substrate recognition. A systematic approach involves:
- Structural analysis : X-ray crystallography or molecular docking to visualize interactions between DfeGly and protease active sites.
- Enzymatic profiling : Testing DfeGly-containing peptides against a panel of proteases (e.g., elastase, pepsin) to identify positional and steric dependencies.
- Statistical modeling : Multivariate analysis to correlate fluorine substitution patterns with proteolytic outcomes .
Methodological Insights
Q. What analytical techniques are critical for characterizing DfeGly-containing peptides?
- Circular Dichroism (CD) : To assess secondary structural changes induced by fluorination.
- Mass Spectrometry (MS) : For verifying molecular weight and purity.
- Fluorescence Spectroscopy : To track real-time proteolysis in Abz-labeled peptides.
- Dynamic Light Scattering (DLS) : For studying aggregation behavior in fluorinated peptides .
Q. How is DfeGly’s role in protein folding studied experimentally?
Researchers employ temperature-dependent folding assays and urea denaturation curves using DfeGly-substituted proteins. Fluorine’s hydrophobicity and conformational rigidity are probed via tryptophan fluorescence quenching and differential scanning calorimetry (DSC) .
Key Research Findings
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
